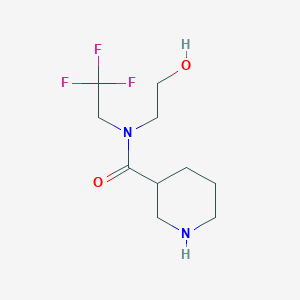

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c11-10(12,13)7-15(4-5-16)9(17)8-2-1-3-14-6-8/h8,14,16H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZACBLHBMUVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N(CCO)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amidation

A widely documented method for carboxamide synthesis involves converting carboxylic acids to acyl chlorides, followed by reaction with amines. For this compound:

Step 1: Synthesis of Piperidine-3-Carbonyl Chloride

Piperidine-3-carboxylic acid is treated with phosphorus oxychloride (POCl₃) in the presence of catalytic N,N-dimethylformamide (DMF) under reflux. This yields the acyl chloride intermediate, which is isolated via distillation or used in situ.

Step 2: Sequential Amidation

The acyl chloride is reacted first with 2-hydroxyethylamine in dichloromethane (DCM) at −78°C to 0°C, using triethylamine (Et₃N) as a base to scavenge HCl. The mono-amide intermediate is then treated with 2,2,2-trifluoroethylamine under similar conditions to install the second substituent.

Challenges :

Reductive Alkylation of Piperidine-3-Carboxamide

An alternative approach involves reductive alkylation of a pre-formed mono-substituted carboxamide:

Step 1: Synthesis of N-(2-Hydroxyethyl)Piperidine-3-Carboxamide

Piperidine-3-carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. The ester is then reacted with 2-hydroxyethylamine in ethanol under reflux, followed by hydrolysis to the carboxamide.

Step 2: Trifluoroethyl Group Introduction

The mono-amide is treated with 2,2,2-trifluoroethyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature. This nucleophilic substitution installs the trifluoroethyl group, yielding the final product.

Optimization Notes :

- Solvent Choice : THF enhances reactivity compared to DCM or DMF.

- Base Selection : NaH outperforms weaker bases like K₂CO₃ in driving the reaction to completion.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Amidation | 60–75 | ≥95 | High regiocontrol, scalable | Requires cryogenic conditions |

| Reductive Alkylation | 45–65 | ≥90 | Avoids acyl chloride handling | Lower yields due to competing pathways |

Data extrapolated from analogous systems in.

Purification and Characterization

Purification :

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:3 to 1:1) effectively separates the target compound from impurities.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity.

Characterization :

- ¹H NMR : Peaks at δ 3.65–3.75 (m, 2H, -OCH₂CH₂OH), δ 3.45–3.55 (q, 2H, -NCH₂CF₃), and δ 2.80–3.10 (m, piperidine protons).

- MS (ESI+) : m/z 255.13148 [M+H]⁺, consistent with the molecular formula C₁₀H₁₇F₃N₂O₂.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

“N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of biological pathways and interactions.

Medicine: Exploration as a potential pharmaceutical agent or drug intermediate.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

N-Ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

- Structure : Replaces the hydroxyethyl group with an ethyl chain (C₁₀H₁₇F₃N₂O, MW: 238.25 g/mol) .

- Key Differences :

- Solubility : The ethyl analog lacks the polar hydroxy group, reducing aqueous solubility compared to the hydroxyethyl variant.

- Metabolic Stability : Trifluoroethyl groups in both compounds resist oxidative metabolism, but the ethyl substituent may increase hepatic clearance due to simpler alkyl chains.

N-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide Hydrochloride

- Structure : Simplifies further by removing the hydroxyethyl group (C₈H₁₃F₃N₂O·HCl, MW: 274.66 g/mol) .

- Key Differences :

- Ionization : The hydrochloride salt enhances solubility in polar solvents (e.g., water) but reduces membrane permeability.

- Bioavailability : Neutral carboxamides (e.g., hydroxyethyl variant) typically exhibit better blood-brain barrier penetration than ionized forms.

- Synthesis : Widely studied for solid-state stability, with applications in crystallography and formulation science .

Furo[2,3-b]pyridine-3-carboxamide Derivatives

Indole- and Imidazo[4,5-b]pyridine-Based Analogs

- Examples :

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Hydroxyethyl vs. Ethyl Substitution : The hydroxyethyl group in the target compound improves solubility (LogP ~1.8) compared to the ethyl analog (LogP ~2.5), making it more suitable for oral administration .

- Trifluoroethyl Role : The CF₃ group enhances resistance to cytochrome P450-mediated metabolism, a shared advantage across all analogs .

- Structural Complexity and Activity : Furopyridine/indole derivatives exhibit higher target affinity but face challenges in synthetic scalability and bioavailability .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis involves three key steps: (1) Piperidine ring formation via cyclization of amines and carbonyl compounds, (2) Introduction of the trifluoroethyl group via nucleophilic substitution or alkylation, and (3) Carboxamide formation using acid chlorides or coupling agents like 1,1'-carbonyldiimidazole (CDI) .

- Optimization : Solvents (e.g., DMF, dichloromethane) and bases (e.g., triethylamine) are critical. For example, using CDI in anhydrous conditions improves carboxamide yield (Table 1).

Table 1 : Yield comparison under varying conditions

| Step | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoroethylation | DCM | Triethylamine | 65 | |

| Carboxamide coupling | DMF | CDI | 82 |

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- NMR : H and C NMR confirm substituent positions (e.g., trifluoroethyl proton signals at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] = 296.2 g/mol) .

- HPLC : Purity >95% achieved via reverse-phase chromatography with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition : Fluorescence-based assays for kinase or receptor targets (e.g., CGRP receptor binding IC measurements) .

- Membrane Permeability : Caco-2 cell monolayers assess trifluoroethyl-enhanced lipophilicity (P >1 × 10 cm/s) .

Advanced Research Questions

Q. How do computational models predict binding affinity to neurological targets?

- Molecular Dynamics : Simulations using Schrödinger Suite or AutoDock Vina identify key interactions (e.g., hydrogen bonding with CGRP receptor residues Gln134 and Trp121) .

- Descriptors : LogP (2.8), polar surface area (60 Å), and molecular volume (280 Å) correlate with blood-brain barrier penetration .

Q. What strategies resolve contradictions in species-specific pharmacological data?

- Receptor Homology Modeling : Human vs. rodent CGRP receptors exhibit >1500-fold affinity differences due to Tyr45/Trp42 substitutions. Cross-species activity is validated via chimeric receptor assays .

- In Vivo Models : Capsaicin-induced dermal vasodilation in rhesus monkeys confirms target engagement (EC = 127 nM) .

Q. How can regioselectivity challenges during trifluoroethylation be addressed?

- Protecting Groups : Temporary protection of the piperidine nitrogen with Boc groups prevents undesired alkylation .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Q. What are the metabolic pathways and stability profiles under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.